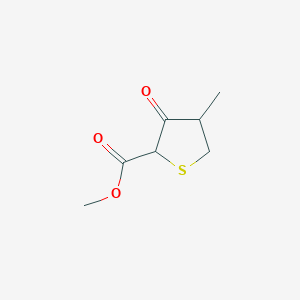

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate

Description

Chemical Classification and Nomenclature

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate belongs to the fundamental class of sulfur-containing heterocyclic compounds known as thiolanes, which are characterized by their five-membered saturated ring structure containing four carbon atoms and one sulfur atom. According to established chemical nomenclature systems, this compound is systematically classified as a methyl ester derivative of 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid, reflecting its structural composition and functional group arrangement. The compound carries the Chemical Abstracts Service registry number 2689-70-5, which serves as its unique identifier in chemical databases and literature. Alternative nomenclature includes the designation as methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate, emphasizing its relationship to the thiophene family of compounds.

The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, where the tetrahydrothiophene core structure is modified by the presence of a methyl group at position four, a ketone functional group at position three, and a methyl ester group at position two. This nomenclature system reflects the compound's position within the broader classification of heterocyclic organic compounds, specifically those containing sulfur as the heteroatom. The European Community number 841-695-8 further establishes its regulatory classification within chemical commerce and research applications. The molecular structure demonstrates the characteristic five-membered ring topology that defines thiolane derivatives, with the sulfur atom serving as the central heteroatom that imparts unique electronic and chemical properties to the overall molecular framework.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H10O3S | |

| Molecular Weight | 174.217 g/mol | |

| Chemical Abstracts Service Number | 2689-70-5 | |

| European Community Number | 841-695-8 | |

| Systematic Name | This compound |

Historical Development of Tetrahydrothiophene Chemistry

The historical foundation of tetrahydrothiophene chemistry traces its origins to the broader development of thiophene research, which began with the initial isolation of thiophene from coal tar in 1883. This landmark discovery established the fundamental understanding of sulfur-containing aromatic heterocycles and laid the groundwork for subsequent investigations into related saturated derivatives such as tetrahydrothiophene and its substituted analogs. The evolution of tetrahydrothiophene chemistry progressed through systematic investigations of ring saturation effects on the parent thiophene structure, leading to comprehensive understanding of how hydrogenation impacts both chemical reactivity and physical properties.

Early synthetic methodologies for tetrahydrothiophene derivatives focused on direct reduction approaches, but subsequent developments expanded to include more sophisticated synthetic strategies involving cyclization reactions and functional group transformations. The preparation of tetrahydrothiophene itself through the reaction of tetrahydrofuran with hydrogen sulfide, utilizing alumina and other heterogeneous acid catalysts, represents a significant milestone in the development of practical synthetic routes to this class of compounds. Research conducted in the mid-twentieth century, including work documented in the Journal of the American Chemical Society in 1946, established fundamental synthetic methodologies for preparing complex tetrahydrothiophene derivatives, including compounds bearing multiple functional groups such as ketones and esters.

The development of specialized derivatives like this compound reflects the maturation of tetrahydrothiophene chemistry from basic structural studies to sophisticated applications in synthetic organic chemistry. Contemporary research has demonstrated that these compounds serve important roles as intermediates in pharmaceutical synthesis and as subjects for fundamental studies of heterocyclic reactivity patterns. The historical progression from simple thiophene isolation to complex derivative synthesis illustrates the continuous expansion of knowledge in sulfur heterocycle chemistry and its practical applications in modern chemical research.

Significance in Heterocyclic Organic Chemistry

Heterocyclic organic chemistry encompasses a vast domain of chemical knowledge, with sulfur-containing five-membered rings representing one of the most important and extensively studied categories within this field. This compound exemplifies the structural diversity and chemical versatility that characterizes modern heterocyclic chemistry, particularly in the context of saturated sulfur heterocycles. The compound's significance extends beyond its individual properties to encompass its role as a representative example of how functional group modification can dramatically alter the chemical behavior and potential applications of heterocyclic frameworks.

The five-membered ring structure of tetrahydrothiophene derivatives places them within the category of thiolanes, which are recognized as fundamental building blocks in heterocyclic synthesis. Research has demonstrated that these compounds exhibit unique reactivity patterns that distinguish them from their oxygen and nitrogen analogs, primarily due to the distinct electronic properties of sulfur as the heteroatom. The presence of multiple functional groups within this compound creates opportunities for diverse chemical transformations, making it valuable both as a synthetic intermediate and as a subject for mechanistic studies.

Current research in heterocyclic chemistry emphasizes the importance of understanding structure-activity relationships in complex molecular systems, and compounds like this compound provide excellent models for such investigations. The compound's multiple functional groups allow researchers to study the interplay between different reactive sites within a single molecular framework, contributing to broader understanding of heterocyclic reactivity principles. Studies have shown that thiophene derivatives, including their saturated analogs, demonstrate significant potential in various applications ranging from pharmaceutical chemistry to materials science, highlighting the continued importance of this chemical class.

Position Within Sulfur-Containing Heterocycle Research

Sulfur-containing heterocycles occupy a central position in contemporary chemical research, with applications spanning pharmaceutical development, materials science, and fundamental mechanistic studies. This compound represents an important example within the broader category of thiolane derivatives, which are recognized for their unique chemical properties and synthetic utility. The compound's position within this research domain is further enhanced by its structural relationship to both aromatic thiophene systems and other saturated sulfur heterocycles.

Research investigations have demonstrated that sulfur heterocycles, including tetrahydrothiophene derivatives, exhibit distinctive coordination chemistry properties, serving as ligands in various metal complexes. The soft base characteristics of the sulfur atom in these systems contribute to their unique binding properties and reactivity patterns, distinguishing them from analogous oxygen and nitrogen heterocycles. Contemporary studies have focused on exploiting these properties for applications in catalysis, where sulfur heterocycles can serve both as ligands and as substrates for various transformations.

The systematic study of compounds like this compound contributes to broader understanding of sulfur heterocycle behavior under different chemical conditions. Research has shown that these compounds can undergo various chemical transformations, including oxidation to sulfoxides and sulfones, reduction to alcohols and thiols, and nucleophilic substitution reactions that modify their functional group composition. The compound's multiple reactive sites make it particularly valuable for studies of selective reactivity and synthetic methodology development.

Current research trends in sulfur heterocycle chemistry emphasize the development of new synthetic methodologies and the exploration of novel applications for these compounds. The therapeutic importance of synthetic thiophene derivatives has been extensively documented, with numerous examples of biologically active compounds containing thiophene or tetrahydrothiophene structural units. Studies have reported diverse biological activities including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer properties among thiophene-containing compounds. This broad spectrum of biological activity underscores the continued importance of research into sulfur heterocycle chemistry and the development of new synthetic approaches to access structurally diverse members of this compound class.

Properties

IUPAC Name |

methyl 4-methyl-3-oxothiolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-4-3-11-6(5(4)8)7(9)10-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGAQTVNXLQDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440666 | |

| Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-70-5 | |

| Record name | Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-anhydro-4-deoxy-4-methyl-2-thiopent-3-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Michael Addition and Esterification

One of the most common synthetic approaches involves the cyclization reaction between methacrylic acid methyl ester and thioglycolic acid methyl ester in the presence of a base catalyst such as piperidine. This method proceeds through a Michael addition followed by intramolecular cyclization to form the tetrahydrothiophene ring system.

- Reaction conditions:

- Reactants: Methacrylic acid methyl ester and thioglycolic acid methyl ester

- Catalyst: Piperidine (base)

- Temperature: Approximately 50 °C

- Reaction time: 2 hours

- Workup: Removal of excess reagents under high vacuum, followed by extraction and distillation to isolate the product

- Yield: High, typically above 90% under optimized conditions

This method efficiently produces this compound with good purity and yield, making it suitable for both laboratory and industrial scale synthesis.

Oxidation and Esterification of Thiophene Precursors

Alternative routes involve the oxidation of tetrahydrothiophene derivatives followed by esterification steps. For example, starting from 4-methyl-3-oxotetrahydrothiophene, esterification with methyl chloroformate or methyl methoxycarbonyl derivatives can yield the target compound.

- Key reagents:

- 4-methyl-3-oxotetrahydrothiophene

- Methyl chloroformate or methyl methoxycarbonyl derivatives

- Base catalysts or acid scavengers to facilitate esterification

- Reaction conditions: Controlled temperature (0–50 °C), inert atmosphere to prevent side reactions

- Purification: Reverse-phase HPLC or distillation to achieve high purity

This approach allows for fine-tuning of substituents and is often used when preparing derivatives or analogs of the compound.

Industrial Scale Preparation and Optimization

Industrial synthesis typically adapts the laboratory methods with modifications to improve yield, purity, and process efficiency.

- Optimization strategies include:

- Use of sodium methylate in methanol to promote esterification and cyclization steps

- Control of stoichiometric ratios to minimize side products (e.g., 1.2 equivalents of methacrylic acid methyl ester)

- Solvent selection to optimize solubility and reaction kinetics (e.g., methanol, acetonitrile)

- Continuous monitoring of reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy

- Purification by distillation under reduced pressure or crystallization to isolate the product with high purity.

Detailed Reaction Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Methacrylic acid methyl ester + Thioglycolic acid methyl ester + Piperidine (catalyst) | Stir at 50 °C for 2 hours to promote Michael addition and cyclization | >90% yield; reaction monitored by TLC |

| 2 | Sodium methylate in methanol | Added to reaction mixture to complete esterification | Enhances conversion and purity |

| 3 | Extraction and distillation | Removal of solvents and isolation of product | Product obtained as a clear liquid or solid with high purity |

This procedure is scalable and reproducible, suitable for both research and industrial applications.

Advanced Preparation Techniques and Related Transformations

Preparation of Amino Derivatives via Oxime Intermediates

The compound can be further transformed into 3-aminothiophene derivatives by reaction with hydroxylamine hydrochloride in the presence of acetic acid and acetic anhydride. This process involves:

- Formation of an oxime intermediate from the 3-oxo group

- Dehydration facilitated by acetic anhydride to drive the equilibrium toward the amino product

- Reaction conditions: 70–90 °C, polar solvents such as N,N-dimethylformamide (DMF)

- Advantages: Shorter reaction times, higher selectivity, and reduced side products compared to older methods.

Use of Catalysts and Additives

- Ferric chloride and cyanuric chloride have been used as catalysts to improve reaction rates and yields in the synthesis of amino derivatives from the oxo compound.

- The presence of bases such as ammonium hydroxide in post-reaction workup aids in neutralization and product isolation.

Analytical and Structural Characterization During Preparation

- NMR Spectroscopy (1H and 13C): Confirms the presence of methyl groups, carbonyl carbons, and ring protons, ensuring correct substitution patterns.

- Infrared Spectroscopy (IR): Identifies characteristic carbonyl stretches (~1700 cm⁻¹) and ester C–O bands (~1250 cm⁻¹).

- Chromatographic Techniques: TLC and HPLC are used to monitor reaction progress and purity.

- X-ray Crystallography: Used in research settings to confirm ring conformation and absolute configuration when crystalline samples are available.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Conditions | Advantages | Typical Yield |

|---|---|---|---|---|

| Michael addition and cyclization | Methacrylic acid methyl ester + Thioglycolic acid methyl ester | Piperidine, 50 °C, 2 h | Simple, high yield, scalable | >90% |

| Esterification of oxidized thiophene | 4-methyl-3-oxotetrahydrothiophene + methyl chloroformate | Base catalyst, inert atmosphere | Allows derivative synthesis | Variable, ~80-90% |

| Amination via oxime intermediate | 3-oxotetrahydrothiophene + hydroxylamine hydrochloride | Acetic acid, acetic anhydride, 70-90 °C | High selectivity, shorter time | >95% (for amino derivatives) |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is used in a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness arises from its specific substituent arrangement. Key structural analogs include:

| Compound Name | Structural Features | Key Differences vs. Target Compound |

|---|---|---|

| Methyl 4-oxotetrahydrothiophene-3-carboxylate | Oxo group at 4-position, ester at 3-position | Lacks the 4-methyl group; altered reactivity profile |

| Methyl 3-oxotetrahydrothiophene-2-carboxylate | Oxo group at 3-position, ester at 2-position (no 4-methyl group) | Absence of 4-methyl reduces steric and electronic effects |

| Methyl tetrahydro-2H-pyran-4-carboxylate | Oxygen-containing pyran ring instead of thiophene | Different ring heteroatom (O vs. S) alters polarity |

| Ethyl 2-Methyl-4-Oxotetrahydrothiophene-3-carboxylate | Ethyl ester at 3-position, methyl at 2-position | Ethyl ester increases lipophilicity and stability |

The 4-methyl group in the target compound enhances steric hindrance and electron-donating effects, influencing its reactivity in nucleophilic substitutions and cycloadditions. The thiophene ring’s sulfur atom also contributes to π-electron delocalization, distinguishing it from oxygen-containing analogs like pyran derivatives .

Reactivity Profiles

- Ester Position : The 2-carboxylate group in the target compound facilitates regioselective reactions, whereas analogs with esters at the 3-position (e.g., Methyl 4-oxotetrahydrothiophene-3-carboxylate) exhibit divergent reactivity due to steric and electronic variations .

- Oxo Group: The 3-oxo group enables keto-enol tautomerism, enhancing its utility in condensation reactions. This contrasts with non-oxo analogs, which lack such versatility .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 2-Methyl-4-Oxotetrahydrothiophene-3-carboxylate) offer slower hydrolysis rates compared to methyl esters, impacting their stability in aqueous environments .

Biological Activity

Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate (CAS No. 2689-70-5) is a sulfur-containing heterocyclic compound derived from thiophene. Its unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula and a molecular weight of approximately 174.22 g/mol. The compound features a tetrahydrothiophene ring with a ketone and ester functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Signal Transduction Modulation : It affects signaling pathways critical for cell growth and survival, particularly those associated with cancer progression.

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Activity : In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potent antimicrobial properties.

- Anticancer Study : A study involving human breast cancer cell lines revealed that treatment with the compound at concentrations of 10–50 µM resulted in a significant reduction in cell viability (up to 70% inhibition) after 48 hours, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Unique thiophene structure |

| Methyl 4-oxotetrahydrothiophene-3-carboxylate | Moderate | Low | Lacks additional methyl group |

| Methyl tetrahydro-2H-pyran-4-carboxylate | Low | High | Different ring structure affecting bioactivity |

Q & A

Q. What are the common synthetic routes for Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of thiophene precursors, esterification, and oxidation steps. For example, analogous thiophene derivatives are synthesized via condensation reactions using active methylene-containing ketones, followed by esterification with methyl chloroformate . Optimization includes adjusting solvent polarity (e.g., dichloromethane for reflux), stoichiometric ratios (e.g., 1.2 equivalents of anhydrides for acylation), and purification via reverse-phase HPLC with methanol-water gradients . Monitoring reaction progress via TLC or NMR is critical.

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., methyl groups at δ ~2.3 ppm, carbonyls at ~170 ppm) and carbon skeleton integrity .

- IR Spectroscopy : Identifies functional groups (C=O stretches at ~1700 cm⁻¹, C-O ester bands at ~1250 cm⁻¹) .

- X-ray Crystallography : For absolute configuration determination. Software like SHELXL refines structures against diffraction data, resolving bond lengths and angles .

Q. What are the conformational dynamics of the tetrahydrothiophene ring in this compound?

The puckering of the tetrahydrothiophene ring can be quantified using Cremer-Pople parameters, which define out-of-plane displacements and pseudorotation phases. For five-membered rings, amplitude (q) and phase angle (φ) calculations from crystallographic coordinates reveal dominant envelope or twist conformations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR suggesting a planar ring vs. X-ray showing puckering) are addressed via:

- DFT Calculations : To compare energy-minimized conformers with experimental data.

- Mercury CSD : Analyze packing interactions (e.g., hydrogen bonds, π-stacking) that stabilize specific conformations in the solid state .

- Dynamic NMR : To detect ring-flipping barriers in solution if puckering is flexible .

Q. What strategies improve the refinement of crystallographic data for this compound, especially with twinned crystals?

- Use SHELXL ’s TWIN/BASF commands to model twinning fractions and refine against high-resolution data.

- Validate with R1/wR2 residuals and check for overfitting using the "LSTAB" keyword .

- Cross-verify with ORTEP-3 for thermal ellipsoid visualization, ensuring anisotropic displacement parameters are physically reasonable .

Q. How does the introduction of substituents (e.g., methyl, oxo groups) influence the compound’s reactivity and intermolecular interactions?

- The 3-oxo group enhances electrophilicity at C-2, enabling nucleophilic substitutions (e.g., aminations).

- Methyl groups at C-4 sterically hinder axial puckering, favoring equatorial conformations. This affects packing efficiency, as seen in Mercury’s "Packing Similarity" tool, which compares interaction motifs (e.g., dimerization via carbonyl contacts) .

Q. What are the challenges in synthesizing enantiopure derivatives, and how can chiral resolution be achieved?

- Racemization at the thiophene ring’s stereocenter is a key challenge. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.

- Chiral HPLC with cellulose-based columns or enzymatic resolution (e.g., lipases) can separate enantiomers. Confirm purity via circular dichroism (CD) or X-ray anomalous dispersion .

Methodological Tools and Validation

Q. Which software packages are critical for analyzing this compound’s structural and electronic properties?

- SHELX Suite : For structure solution (SHELXS) and refinement (SHELXL) .

- Mercury CSD : Visualize intermolecular interactions and validate packing patterns against the Cambridge Structural Database .

- Gaussian/PyMOl : For DFT-based electronic property calculations (e.g., HOMO-LUMO gaps) and electrostatic potential mapping.

Q. How can researchers troubleshoot low crystallinity or phase purity issues?

Q. What protocols ensure reproducibility in biological activity assays involving this compound?

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).

- Validate dose-response curves with triplicate measurements and positive controls (e.g., known enzyme inhibitors).

- Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.